molecular formula C14H8ClN5O B11472669 9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

Cat. No.: B11472669
M. Wt: 297.70 g/mol
InChI Key: HEWNSHHMXBTDCU-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is a heterocyclic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with 4-chlorobenzaldehyde, followed by cyclization with formamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A and thereby inhibiting cell proliferation. This mechanism makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

    Pyrido[2,3-d]pyrimidine: Exhibits diverse pharmacological properties.

Uniqueness

9-(4-Chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is unique due to the presence of the 4-chlorophenyl group, which enhances its pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities .

Properties

Molecular Formula

C14H8ClN5O

Molecular Weight

297.70 g/mol

IUPAC Name

8-(4-chlorophenyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C14H8ClN5O/c15-9-3-1-8(2-4-9)12-11-10(5-6-16-13(11)21)19-14-17-7-18-20(12)14/h1-7H,(H,16,21)

InChI Key

HEWNSHHMXBTDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC4=NC=NN24)C=CNC3=O)Cl

Origin of Product

United States

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